molecular formula C18H24N4O3 B4426965 4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

Cat. No.: B4426965
M. Wt: 344.4 g/mol
InChI Key: XBKVIZNTQJMQGT-UHFFFAOYSA-N
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Description

4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with an acetyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-phenylpiperazine with an appropriate acetylating agent, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the ketone or acetyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alkyl halides). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperazine ring.

Scientific Research Applications

4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets in the body. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can enhance cognitive function. The compound may also interact with other receptors and pathways involved in neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse modifications, making it a versatile compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-acetyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-14(23)22-8-7-19-18(25)16(22)13-17(24)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKVIZNTQJMQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(=O)C1CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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